molecular formula C22H27N3O3 B2486931 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine CAS No. 1903012-33-8

1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine

Cat. No.: B2486931
CAS No.: 1903012-33-8
M. Wt: 381.476
InChI Key: QVGCXUYEKOYXPP-UHFFFAOYSA-N
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Description

1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic organic compound provided for non-human research applications. This molecule features a complex structure comprising a 2,3-dimethylphenyl group linked to a piperazine ring, which is further functionalized with a 2-(oxolan-3-yloxy)pyridine-4-carbonyl moiety. Piperazine derivatives are of significant interest in medicinal chemistry and drug discovery due to their versatile pharmacological properties and ability to act as key scaffolds in molecules that interact with various biological targets. The specific research applications, mechanism of action, and biological activity data for this compound are currently under investigation or require verification from the primary research literature. Researchers are encouraged to consult the latest scientific publications for detailed information on its potential uses. This product is intended for research purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Please note: The CAS number, detailed physical and chemical properties, specific biological activity data, and handling precautions are not available at this time and should be determined prior to use.

Properties

IUPAC Name

[4-(2,3-dimethylphenyl)piperazin-1-yl]-[2-(oxolan-3-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-16-4-3-5-20(17(16)2)24-9-11-25(12-10-24)22(26)18-6-8-23-21(14-18)28-19-7-13-27-15-19/h3-6,8,14,19H,7,9-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVGCXUYEKOYXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)C3=CC(=NC=C3)OC4CCOC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperazine Core: The piperazine ring is often synthesized through the reaction of ethylenediamine with a suitable dihalide, such as 1,2-dichloroethane, under basic conditions.

    Introduction of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a halogenated pyridine derivative reacts with the piperazine core.

    Attachment of the Oxolane Moiety: The oxolane group is typically introduced through an etherification reaction, where an oxolane derivative reacts with the hydroxyl group on the pyridine ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogenated derivatives, nucleophiles or electrophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(2,3-Dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Arylpiperazines with Halogenated Aromatic Groups

  • 1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine (CAS 921230-75-3):

    • Replaces methyl groups with chlorine atoms and substitutes a fluoropyridine carbonyl group.
    • The electron-withdrawing chlorine and fluorine atoms enhance binding affinity to receptors but may reduce metabolic stability compared to methyl groups.
    • Molecular weight: 354.21 g/mol vs. ~400 g/mol (estimated for the target compound) .

Piperazines with Heterocyclic Linkers

  • 2-[4-(2,3-Dimethylphenyl)-piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide (PPZ2) :

    • Shares the 2,3-dimethylphenyl-piperazine core but replaces the pyridine-carbonyl with an acetamide linker.
    • Activates TRPC6 channels but shows cross-reactivity with TRPC3/7, limiting specificity .
  • 1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone: Uses a biphenyl-ethyl linker instead of pyridine-carbonyl. Exhibits antipsychotic activity with lower catalepsy induction, linked to optimized QPlogBB (brain/blood partition coefficient) .

Piperazines with Ether or Sulfonyl Groups

  • 1-(2,5-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine (CAS 438228-66-1):

    • Substitutes the pyridine-carbonyl with a sulfonyl group and dimethoxyphenyl moiety.
    • Increased polarity due to sulfonyl and methoxy groups may reduce blood-brain barrier penetration compared to the target compound .
  • 1-(2,3-Dimethylphenyl)-4-(1-naphthylmethyl)piperazine (CAS 414886-61-6): Replaces the pyridine-carbonyl with a naphthylmethyl group.

Pharmacological and Physicochemical Comparisons

Compound Molecular Weight (g/mol) Key Substituents Receptor Targets Notable Properties
Target Compound ~400* Oxolane-3-yloxy, pyridine-carbonyl TRPC6, dopamine receptors Balanced lipophilicity, potential CNS activity
1-(2,3-Dichlorophenyl)-4-[(2-fluoropyridin-3-yl)carbonyl]piperazine 354.21 Cl, F, pyridine-carbonyl σ1 receptors, PAF receptors High halogen bonding, metabolic instability
PPZ2 345.44 Acetamide, 2-ethoxyphenyl TRPC3/6/7 Cross-reactivity limits specificity
1-(Biphenyl-4-yl)-2-[4-(2,3-dichlorophenyl)-piperazin-1-yl]ethanone 407.31 Biphenyl, Cl Dopamine D2/5-HT2A Optimized QPlogBB for brain penetration
1-(2,5-Dimethoxyphenyl)sulfonyl-4-(2,3-dimethylphenyl)piperazine 406.49 Sulfonyl, dimethoxy Unknown High polarity, reduced BBB penetration

*Estimated based on structural similarity.

Research Findings and Implications

  • Receptor Specificity : The oxolane-ether and pyridine-carbonyl groups in the target compound may enhance selectivity for TRPC6 or dopamine receptors compared to halogenated or sulfonated analogues .
  • Metabolic Stability : Methyl groups (vs. halogens) could improve metabolic stability, reducing toxicity risks .
  • QSAR Insights : Electron affinity (EA) and QPlogBB values from suggest the target compound’s substituents may optimize brain penetration and antidopaminergic activity .

Biological Activity

1-(2,3-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazine is a synthetic compound characterized by its complex structure, which includes a piperazine ring, a pyridine moiety, and an oxolane substituent. This compound has garnered attention due to its potential biological activities, particularly in pharmacological applications.

  • Molecular Formula : C22H27N3O3
  • Molecular Weight : 381.476 g/mol
  • CAS Number : 1903012-33-8

The presence of the dimethylphenyl group enhances lipophilicity, which may influence the compound's pharmacokinetic properties and biological interactions.

Research indicates that compounds with similar structures often exhibit significant biological activities. The biological mechanisms of this compound are primarily focused on its interaction with various receptors and enzymes. Notably, studies suggest potential activity as a monoamine oxidase (MAO) inhibitor, which is crucial for the treatment of neurodegenerative disorders.

Case Studies and Research Findings

  • Inhibition of Monoamine Oxidase (MAO) :
    • A study on related compounds demonstrated that certain piperazine derivatives effectively inhibited MAO-B with IC50 values as low as 0.013 µM. This suggests that this compound may have similar inhibitory effects due to its structural components .
  • Cytotoxicity Studies :
    • In vitro cytotoxicity assays on fibroblast cell lines indicate varying levels of toxicity among structurally related compounds. For instance, one derivative showed an IC50 value of 120.6 µM, indicating lower cytotoxicity compared to others . This data implies that the compound may offer therapeutic benefits with reduced side effects.
  • Binding Affinity Studies :
    • Interaction studies focusing on binding affinities reveal that the compound could interact with specific receptors involved in neurological pathways. Such studies are essential for understanding the mechanism of action and optimizing the compound for therapeutic efficacy.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesUnique Aspects
1-(2-methylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazineSimilar piperazine and pyridine structureLacks one methyl group on the phenyl ring
1-(2,6-dimethylphenyl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazineContains dimethyl substitution at different positionsMay exhibit different biological properties
1-(naphthalen-2-yl)-4-[2-(oxolan-3-yloxy)pyridine-4-carbonyl]piperazineNaphthalene ring instead of a phenyl ringPotentially enhanced aromatic interactions

The comparative analysis highlights how slight modifications in structural features can lead to significant differences in biological activity.

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